molecular formula C9H12ClNO B175530 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride CAS No. 102879-34-5

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride

Cat. No. B175530
CAS RN: 102879-34-5
M. Wt: 185.65 g/mol
InChI Key: SKWAFWMMBSUSIB-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride is a chemical compound used in scientific research . It finds applications in various fields like medicinal chemistry, drug development, and organic synthesis.


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11NO . The InChI code for this compound is 1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 294.3°C at 760 mmHg and a melting point of 273°C . The compound is stored at -20°C, sealed storage, away from moisture .

Scientific Research Applications

Anticancer Potential

1,2,3,4-Tetrahydroisoquinoline derivatives demonstrate significant promise as anticancer agents. Research has highlighted the synthesis of such derivatives, showing potent cytotoxic activities against various cancer cell lines, including breast cancer. These derivatives have been noted for their potential as safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Activity against Glioma

Another study found that certain 1,2,3,4-tetrahydroisoquinoline (THI) derivatives have selective antiglioma activity. These compounds inhibited the growth of C6 glioma cells while sparing normal astrocytes, suggesting potential for clinical application in treating gliomas (Mohler et al., 2006).

Novel Synthesis Strategies

Novel catalytic strategies for synthesizing 1,2,3,4-tetrahydroisoquinoline derivatives have been developed. These new methods go beyond traditional protocols and have applications in the total synthesis of alkaloid natural products, demonstrating the scaffold's versatility in bioactive compound synthesis (Liu et al., 2015).

Neuroprotective/Neurotoxic Activity

Research on 1-methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has shown that these compounds can have either neuroprotective or neurotoxic effects. This dual nature suggests potential applications in neurodegenerative diseases like Parkinson's, though the balance between therapeutic and harmful effects needs careful consideration (Okuda, Kotake, & Ohta, 2003).

SARS-CoV-2 Protease Inhibition

A novel 1,2,3,4-tetrahydroquinazoline derivative, synthesized from 1,2,3,4-tetrahydroisoquinoline, showed potential against SARS-CoV-2 proteins. This highlights the compound's possible application in the development of treatments for COVID-19 (Krysantieva, Voronina, & Safin, 2023).

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydroisoquinolin-5-OL hydrochloride includes the signal word “Warning” and hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h1-3,10-11H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWAFWMMBSUSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60553062
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102879-34-5
Record name 5-Isoquinolinol, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102879-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroisoquinolin-5-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60553062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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